2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid structure
2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid structure
2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid Technical Monograph & Application Guide
Abstract
This technical guide profiles 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid (CAS: 165607-76-1), also known as N-Boc-N-propylglycine . This compound is a critical building block in the synthesis of peptoids (poly-N-substituted glycines), a class of peptidomimetics that circumvent the pharmacological limitations of natural peptides. Unlike canonical amino acids where side chains are attached to the
Chemical Identity & Physicochemical Properties
Nomenclature & Identification
-
IUPAC Name: 2-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]acetic acid[]
-
Common Synonyms: N-Boc-N-propylglycine, Boc-N-propyl-Gly-OH, Boc-nPrGly-OH[]
-
CAS Number: 165607-76-1[]
-
Molecular Formula:
-
Molecular Weight: 217.26 g/mol
Structural Architecture
The molecule consists of a glycine backbone where the amino group is doubly substituted:[2]
-
Protective Group: tert-Butoxycarbonyl (Boc) group, ensuring stability during coupling.
-
Side Chain: Propyl group (
) attached to the Nitrogen.
Key Structural Differentiator:
In standard peptides, the side chain is on
Physicochemical Data
| Property | Value | Notes |
| Appearance | White to off-white solid or viscous oil | Low melting point due to lack of intermolecular H-bonding. |
| Solubility | DCM, DMF, MeOH, EtOAc | Highly soluble in organic solvents used in peptide synthesis. |
| pKa (COOH) | ~3.8 (Predicted) | Similar to glycine derivatives. |
| LogP | ~1.8 (Predicted) | More lipophilic than Boc-Gly-OH due to the propyl group. |
| Storage | 2–8°C, Desiccated | Hygroscopic; store under inert gas (Ar/N2) if possible. |
Synthesis & Manufacturing Protocols
While peptoids are often assembled via the "sub-monomer" method on solid phase, the discrete N-Boc-N-propylglycine acid is required for solution-phase synthesis or fragment condensation.
Synthetic Route: Reductive Amination (Recommended)
This method is preferred for its high yield and prevention of over-alkylation.
Reaction Scheme (DOT Visualization):
Caption: Step-wise synthesis of N-Boc-N-propylglycine via reductive amination and saponification.
Detailed Experimental Protocol
Step 1: Reductive Alkylation
-
Dissolution: Dissolve Glycine methyl ester hydrochloride (1.0 eq) in Methanol (MeOH). Add Triethylamine (Et3N, 1.0 eq) to free the amine.
-
Imine Formation: Add Propionaldehyde (1.1 eq) dropwise. Stir at room temperature for 1 hour.
-
Reduction: Cool to 0°C. Add Sodium cyanoborohydride (
, 1.5 eq) or Sodium triacetoxyborohydride ( ) portion-wise. -
Workup: Stir overnight. Quench with water.[8] Extract with Ethyl Acetate (EtOAc).[8] The product is N-propyl-glycine methyl ester.
Step 2: Boc Protection
-
Reaction: Dissolve the crude secondary amine in Dioxane/Water (1:1). Add
(2.0 eq) followed by Di-tert-butyl dicarbonate ( , 1.2 eq). -
Monitoring: Stir for 4–12 hours until TLC shows consumption of the amine.
-
Workup: Acidify carefully with 1M HCl (to pH 4) and extract with EtOAc.
Step 3: Saponification (Ester Hydrolysis)
-
Hydrolysis: Dissolve Boc-N-propyl-Gly-OMe in THF/Water. Add Lithium Hydroxide (LiOH, 2.0 eq).
-
Completion: Stir until ester is consumed (approx. 2 hours).
-
Isolation: Remove THF in vacuo. Acidify aqueous layer to pH 2–3 with KHSO4 or HCl. Extract pure N-Boc-N-propylglycine into EtOAc. Dry over
and concentrate.
Applications in Drug Discovery (Peptoid Engineering)
The Peptoid Advantage
N-Boc-N-propylglycine is used to introduce a propyl side chain into a peptoid sequence. This specific modification is often used to tune lipophilicity without introducing aromaticity or bulk.
Comparison: Peptide vs. Peptoid Backbone
Caption: Structural shift from Peptide to Peptoid and its therapeutic implications.
Specific Utility
-
Metabolic Stability: The lack of an amide hydrogen prevents recognition by standard proteases (trypsin, chymotrypsin), extending the half-life (
) of the drug in plasma. -
Membrane Permeability: N-alkylation removes the energy penalty of desolvating the amide proton, allowing the molecule to cross cell membranes more easily.
-
Combinatorial Libraries: This monomer is often used in "sarcosine scans" (analogous to alanine scans) to determine the importance of specific side-chain interactions in a binding pocket.
Analytical Characterization
To validate the integrity of the synthesized or purchased compound, the following spectral signatures must be confirmed.
| Method | Expected Signals | Interpretation |
| Boc tert-butyl group. | ||
| Propyl terminal methyl ( | ||
| Propyl methylene ( | ||
| Propyl N-methylene ( | ||
| Glycine | ||
| ~28 ppm, ~80 ppm, ~156 ppm | Boc carbons ( | |
| Mass Spec (ESI) | Often observed as |
Note on Rotamers: Due to the tertiary amide bond formed by the Boc group and the N-propyl substituent, NMR spectra often show rotameric splitting (broadening or doubling of peaks) at room temperature. This is a hallmark of N-alkylated amino acids and does not indicate impurity.
Handling & Stability
-
Stability: The Boc group is acid-labile.[8] Avoid exposure to strong acids (TFA, HCl) unless deprotection is intended.
-
Deprotection: Removal of the Boc group is achieved using 50% TFA in DCM or 4M HCl in Dioxane .
-
Caution: The resulting free secondary amine is more sterically hindered than a primary amine; subsequent coupling steps may require stronger activation (e.g., HATU/HOAt) or longer reaction times.
-
-
Storage: Store at 2–8°C. The compound is stable for >2 years if kept dry.
References
-
Zuckermann, R. N., et al. (1992).[4] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. Link
-
Boc Sciences. "N-Propyl-N-Boc-glycine (CAS 165607-76-1) Data Sheet."
-
ChemicalBook. "N-Boc-N-propylglycine Properties and Supplier Info." Link
-
PubChem. "N-substituted glycine derivatives and Peptoid structures." National Library of Medicine. Link
-
Cobb, S. L., & Bolt, H. L. (2015). "A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers."[3] RSC Advances. Link
Sources
- 2. pubs.acs.org [pubs.acs.org]
- 3. A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02279G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
